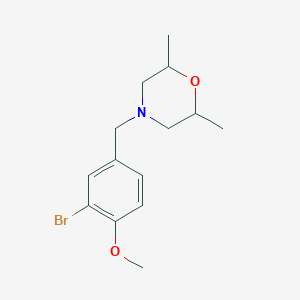
4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that the compound exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. The compound may also interfere with other cellular processes in fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine have not been extensively studied. However, it has been shown to exhibit low toxicity towards mammalian cells, indicating its potential as a safe and effective antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine in lab experiments include its potent antifungal activity, low toxicity towards mammalian cells, and its unique chemical properties. However, its limitations include its limited solubility in water and its relatively high cost.
Direcciones Futuras
There are several future directions for the use of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine in scientific research. One potential application is its use as a corrosion inhibitor for metals and alloys. It may also be studied further for its potential use as a ligand in coordination chemistry studies. In addition, further research may be conducted to better understand its mechanism of action and to develop more efficient synthesis methods for the compound.
Conclusion:
In conclusion, 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties and potent antifungal activity make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for the compound.
Métodos De Síntesis
The synthesis of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine involves the reaction of 3-bromo-4-methoxybenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine has been used in various scientific research studies due to its unique chemical properties. It has been shown to exhibit potent antifungal activity against a wide range of fungal strains. It has also been studied for its potential use as a corrosion inhibitor for metals and alloys. In addition, it has been used as a ligand in coordination chemistry studies.
Propiedades
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-7-16(8-11(2)18-10)9-12-4-5-14(17-3)13(15)6-12/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKRGSJKSQOVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromo-4-methoxyphenyl)methyl]-2,6-dimethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

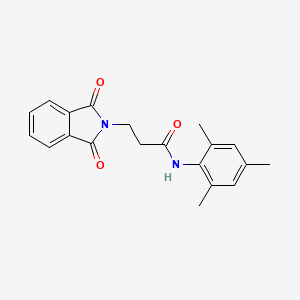
![5-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182622.png)
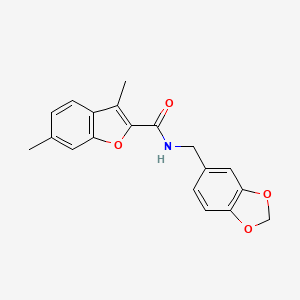
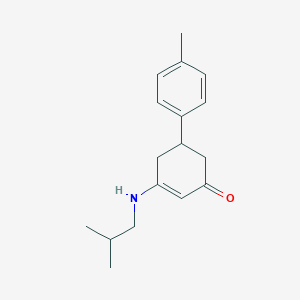
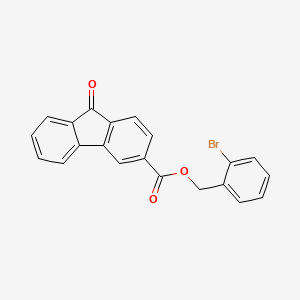
![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
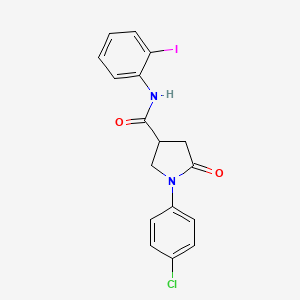
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)
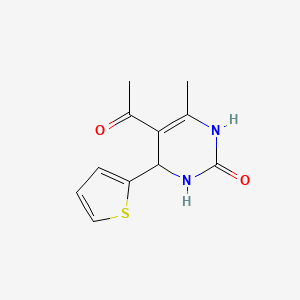
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
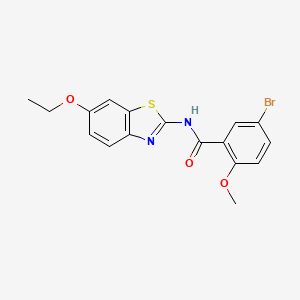
![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)